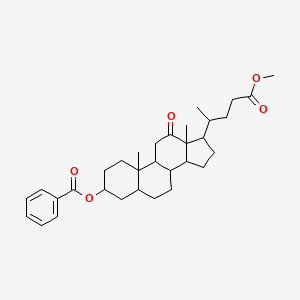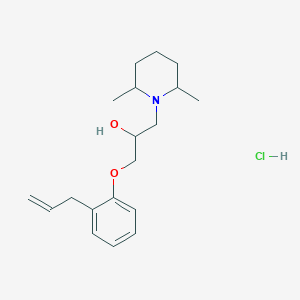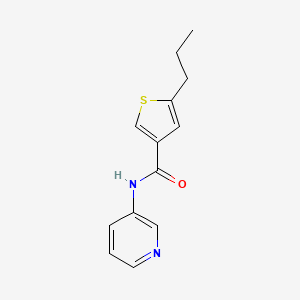
3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as MBT, is a thiazolidinone derivative that has been extensively studied for its potential applications in various fields. This compound has been synthesized using different methods and has been found to have significant scientific research applications due to its unique mechanism of action and physiological effects.
作用機序
The mechanism of action of 3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is still under investigation, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. This compound has also been shown to inhibit the activity of aldose reductase (AR), an enzyme involved in the development of diabetic complications.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, thus protecting cells from oxidative stress. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for use in lab experiments, including its potent activities and ease of synthesis. However, this compound also has some limitations, including its poor solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, including the development of novel this compound derivatives with improved solubility and potency. Further investigation into the mechanism of action of this compound is also needed to fully understand its therapeutic potential. In addition, the potential applications of this compound in material science and catalysis should also be explored.
合成法
The synthesis of 3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be achieved using various methods, including the reaction of 2-aminothiophenol and 2-methylbenzaldehyde in the presence of sodium hydroxide. Another method involves the reaction of 2-aminothiophenol and 2-methylbenzaldehyde with thiosemicarbazide in the presence of acetic acid. The compound can also be synthesized using a one-pot reaction involving the reaction of 2-aminothiophenol, 2-methylbenzaldehyde, and carbon disulfide in the presence of sodium hydroxide.
科学的研究の応用
3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. In pharmacology, this compound has been shown to possess significant antidiabetic, antihypertensive, and antifungal properties. In material science, this compound has been used as a precursor for the synthesis of various metal complexes with potential applications in catalysis and sensing.
特性
IUPAC Name |
(5Z)-3-benzyl-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS2/c1-13-7-5-6-10-15(13)11-16-17(20)19(18(21)22-16)12-14-8-3-2-4-9-14/h2-11H,12H2,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGHSKRZNSDFLZ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5124298.png)
![ethyl 4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5124306.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5124324.png)


![(2R*,6S*)-4-(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B5124346.png)
![4-bromo-3-{[(3-hydroxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B5124358.png)

![(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinol](/img/structure/B5124395.png)
![2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5124397.png)
![2-(4-methylbenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5124402.png)
![4-fluoro-3-[(heptafluoropropyl)sulfonyl]benzoic acid](/img/structure/B5124405.png)
![2-methyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124411.png)